molecular formula C9H12N6O B11492670 [4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]cyanamide

[4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]cyanamide

Cat. No.: B11492670
M. Wt: 220.23 g/mol
InChI Key: YTFUOYXOUYOYSG-UHFFFAOYSA-N
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Description

{[4-METHOXY-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]AMINO}FORMONITRILE is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms. The compound also features a pyrrolidine group and a methoxy group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of {[4-METHOXY-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]AMINO}FORMONITRILE typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines.

    Introduction of the Pyrrolidine Group: The pyrrolidine group can be introduced via nucleophilic substitution reactions, where a pyrrolidine derivative reacts with the triazine ring.

    Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

{[4-METHOXY-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]AMINO}FORMONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the triazine ring.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

{[4-METHOXY-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]AMINO}FORMONITRILE has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of {[4-METHOXY-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]AMINO}FORMONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

{[4-METHOXY-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]AMINO}FORMONITRILE can be compared with other triazine derivatives, such as:

    Cyanuric Chloride: A simpler triazine compound used as a precursor in the synthesis of more complex derivatives.

    Melamine: Another triazine derivative known for its use in the production of melamine resins.

    Atrazine: A triazine herbicide widely used in agriculture.

The uniqueness of {[4-METHOXY-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]AMINO}FORMONITRILE lies in its specific functional groups, which confer distinct chemical and biological properties compared to other triazine derivatives.

Properties

Molecular Formula

C9H12N6O

Molecular Weight

220.23 g/mol

IUPAC Name

(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)cyanamide

InChI

InChI=1S/C9H12N6O/c1-16-9-13-7(11-6-10)12-8(14-9)15-4-2-3-5-15/h2-5H2,1H3,(H,11,12,13,14)

InChI Key

YTFUOYXOUYOYSG-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=N1)N2CCCC2)NC#N

Origin of Product

United States

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